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Efficacy and Safety Comparison

Feature Alisertib (Single Agent)
Investigator's Choice
(Single Agents)

Pralatrexate +
Romidepsin
(Combination)

Study Design &
Citation

Phase III Randomized

(Lumiere trial) [1]

Phase III Randomized

(Comparator Arm) [1]

Phase I, Single-

Institution [2]

Patient
Population

Relapsed/Refractory

PTCL (after ≥1 prior
therapy)

Relapsed/Refractory

PTCL (after ≥1 prior
therapy)

Relapsed/Refractory

Lymphoma (including
PTCL)

Overall
Response Rate
(ORR)

33% [1] 45% (Pralatrexate,
Romidepsin, or

Gemcitabine) [1]

71% (in PTCL patients,
10/14) [2]

Complete
Response (CR)
Rate

Information not specified

in result summary

Information not specified

in result summary

29% (4/14 in PTCL

patients) [2]

Median
Progression-Free

115 days [1] 104 days [1] Not reported
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Feature Alisertib (Single Agent)
Investigator's Choice
(Single Agents)

Pralatrexate +
Romidepsin
(Combination)

Survival (PFS)

Common
Adverse Events
(AEs)

Anemia (53%),
Neutropenia (47%) [1]

Anemia (34%),
Neutropenia (31%) [1]

Oral mucositis, Sepsis
(DLTs) [2]

Conclusion Not superior to

comparator arm [1]

Standard options for

comparison

Safe, well-tolerated,

highly active combination
[2]

Experimental Protocols Overview

Here are the detailed methodologies for the key clinical trials cited in the comparison.

Phase III Trial of Alisertib vs. Investigator's Choice (Lumiere Trial)
[1]

Objective: To evaluate the efficacy of single-agent alisertib versus investigator-selected single-agent

therapy in patients with relapsed/refractory PTCL. The primary endpoints were Overall Response
Rate (ORR) and Progression-Free Survival (PFS).

Study Design: This was an open-label, randomized, two-arm, international phase III trial. Patients
were stratified by disease type, prognostic index score, and region.

Treatment Protocols:
Arm A (Alisertib): Patients received oral alisertib at 50 mg twice daily on Days 1-7 of a 21-day

cycle.
Arm B (Comparator): Investigators selected from pre-specified single-agent regimens:

Pralatrexate: 30 mg/m² IV once per week for 6 weeks in a 7-week cycle.
Romidepsin: 14 mg/m² IV on Days 1, 8, and 15 of a 28-day cycle.

Gemcitabine: 1000 mg/m² IV on Days 1, 8, and 15 of a 28-day cycle.
Assessments: Tumor response was assessed by an Independent Review Committee (IRC) using

International Working Group 2007 criteria. Imaging scans were conducted every 8 weeks.
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Phase I Trial of Pralatrexate and Romidepsin Combination [2]

Objective: To determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and
preliminary response rates of the pralatrexate and romidepsin combination in patients with

relapsed/refractory lymphoma.
Study Design: This was a single-institution, open-label, dose-escalation phase I study using a 3+3

design.
Treatment Protocols: Patients were treated on one of three schedules to find the optimal

administration method:
Schedule A: Days 1, 8, and 15 on a 28-day cycle.

Schedule B: Days 1 and 8 on a 21-day cycle.
Schedule C (Recommended Phase 2 Dose): Days 1 and 15 on a 28-day cycle.

Dosing: Pralatrexate was escalated from 10 to 25 mg/m², and romidepsin from 12 to 14 mg/m².
All patients received vitamin B12 and folic acid supplementation.

Assessments: DLTs were assessed in the first cycle. Response was evaluated according to standard
criteria, and treatment continued until disease progression or unacceptable toxicity.

Clinical Development Pathways

The following diagram illustrates the distinct clinical pathways and rationales for the alisertib trial and the

pralatrexate-romidepsin combination study.
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Alisertib (AURKA Inhibitor) Pathway Pralatrexate + Romidepsin Pathway

Relapsed/Refractory PTCL

Preclinical Rationale:
AURKA Overexpression in PTCL

Preclinical Rationale:
Demonstrated Synergy

Clinical Strategy:
Single-agent vs. Standard Care

Phase III Trial:
Direct Comparison

Conclusion:
Not Superior to Comparator

Clinical Strategy:
Novel Drug Combination

Phase I Trial:
Dose Finding & Safety

Conclusion:
High Response Rate (71% ORR)

Click to download full resolution via product page

Interpretation of Findings and Future Directions

Alisertib's Outcome: The phase III Lumiere trial found that alisertib was not statistically superior
to existing single-agent therapies in relapsed/refractory PTCL [1]. This led to the cessation of its

development as a single agent for this specific indication. The search results also suggest that
mechanisms like the formation of polyploid giant cancer cells (PGCCs) may contribute to insensitivity

to Aurora A kinase inhibitors like alisertib in other cancers [3].
Promise of the Combination: The high response rate (71%) observed with the pralatrexate-

romidepsin combination is notably greater than the historical ORRs of either drug used alone (25-
29%) [2] [4]. This synergy-based approach represents an important evolution in PTCL therapy,

moving from sequential single agents to rationally designed combinations. The findings supported the
initiation of a phase II study to further determine the efficacy of this combination in PTCL [2].

Therapeutic Landscape: The development of these regimens highlights key strategies in PTCL drug
development. Alisertib was investigated based on target overexpression, while the pralatrexate-

romidepsin combination was driven by demonstrated preclinical synergy [1] [2]. The continued focus
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on personalized, subtype-specific treatments and novel combinations is critical for improving

outcomes in this challenging disease [5] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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